
4-(Diethylamino)-1,1-diphenylbut-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diethylamino)-1,1-diphenylbut-2-yn-1-ol is a chemical compound that belongs to the family of tertiary amines. It is commonly referred to as DEAB and is used in various scientific research applications due to its unique properties.
Applications De Recherche Scientifique
DEAB is commonly used in scientific research as an inhibitor of aldehyde dehydrogenase (ALDH) enzymes. ALDH enzymes are involved in the metabolism of aldehydes and play a critical role in the detoxification of various endogenous and exogenous compounds. DEAB inhibits the activity of ALDH enzymes and has been used to study the role of these enzymes in various physiological and pathological processes. DEAB has been used in studies related to cancer, stem cell biology, and developmental biology.
Mécanisme D'action
DEAB inhibits the activity of ALDH enzymes by binding to the active site of the enzyme. The inhibition of ALDH enzymes leads to the accumulation of toxic aldehydes, which can lead to cell death. The mechanism of action of DEAB has been extensively studied, and it is considered a potent and selective inhibitor of ALDH enzymes.
Biochemical and Physiological Effects:
DEAB has been shown to have various biochemical and physiological effects. Inhibition of ALDH enzymes by DEAB leads to the accumulation of toxic aldehydes, which can induce cell death. DEAB has also been shown to inhibit the differentiation of stem cells and promote their self-renewal. Additionally, DEAB has been shown to affect the metabolism of retinoic acid, a critical signaling molecule involved in various developmental processes.
Avantages Et Limitations Des Expériences En Laboratoire
DEAB is a potent and selective inhibitor of ALDH enzymes, making it an excellent tool for studying the role of these enzymes in various physiological and pathological processes. DEAB is also relatively easy to synthesize and yields high purity DEAB. However, DEAB has some limitations, including its toxicity and potential off-target effects. Researchers must be cautious while using DEAB and ensure that appropriate controls are in place.
Orientations Futures
DEAB has been extensively studied in various scientific research applications, and there is still much to learn about its mechanism of action and potential therapeutic applications. Future research should focus on understanding the role of DEAB in cancer, stem cell biology, and developmental biology. Additionally, researchers should explore the potential of DEAB as a therapeutic agent for various diseases and disorders.
Conclusion:
In conclusion, DEAB is a potent and selective inhibitor of ALDH enzymes that has been extensively studied in various scientific research applications. DEAB has unique properties that make it an excellent tool for studying the role of ALDH enzymes in various physiological and pathological processes. Future research should focus on understanding the mechanism of action of DEAB and exploring its potential therapeutic applications.
Méthodes De Synthèse
DEAB can be synthesized by the reaction of 4-chlorobutyne with diphenylacetylene in the presence of diethylamine. The reaction yields DEAB as a white crystalline solid with a melting point of 114-116°C. The synthesis method is relatively simple and yields high purity DEAB.
Propriétés
Numéro CAS |
968-59-2 |
|---|---|
Nom du produit |
4-(Diethylamino)-1,1-diphenylbut-2-yn-1-ol |
Formule moléculaire |
C20H23NO |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
4-(diethylamino)-1,1-diphenylbut-2-yn-1-ol |
InChI |
InChI=1S/C20H23NO/c1-3-21(4-2)17-11-16-20(22,18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15,22H,3-4,17H2,1-2H3 |
Clé InChI |
JHRYGTLAOSZTOJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
SMILES canonique |
CCN(CC)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Solubilité |
44 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



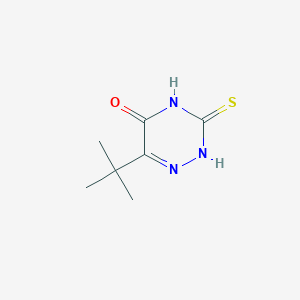
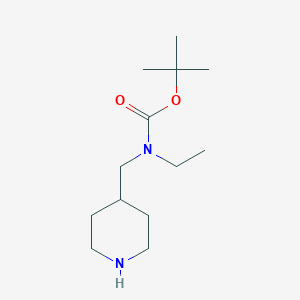

![4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid](/img/structure/B181972.png)

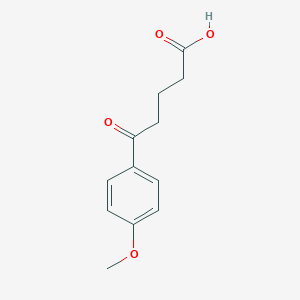
![Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B181977.png)

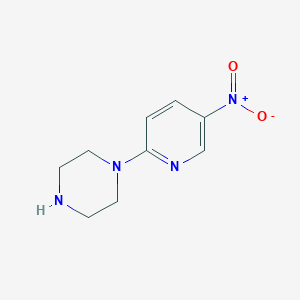
![2-(Piperidin-4-yl)benzo[d]oxazole](/img/structure/B181983.png)
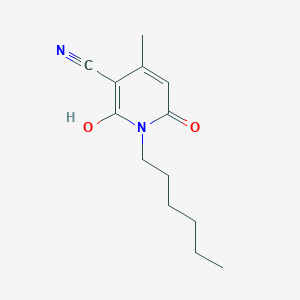

![methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B181989.png)
![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B181990.png)